Here are some examples of relevant research:
This study, published in the journal "Drug Development and Industrial Pharmacy," identified and characterized several degradation products of Solifenacin Succinate, including an impurity structurally similar to Solifenacin Succinate EP Impurity G. The study explored the degradation pathways and factors influencing the formation of these impurities. [Source: Identification and Characterization of Degradation Products of Solifenacin Succinate, Drug Development and Industrial Pharmacy, ]
This study, published in the journal "AAPS PharmSciTech," evaluated the stability of Solifenacin Succinate tablets under various storage conditions. The study monitored the formation of degradation products, including impurities, over time. While Solifenacin Succinate EP Impurity G was not specifically mentioned, the study provides insights into the degradation behavior of Solifenacin Succinate, which may be relevant to the impurity. [Source: Stability Testing of Solifenacin Succinate Tablets, AAPS PharmSciTech, ]
Solifenacin Succinate EP Impurity G is a synthetic impurity associated with the pharmaceutical compound solifenacin, which is primarily used for treating overactive bladder conditions. The chemical formula for Solifenacin Succinate EP Impurity G is C23H26N2O2, and it has a molecular weight of 362.46 g/mol. This compound is categorized as an impurity due to its presence during the synthesis of solifenacin, and it is important for quality control in pharmaceutical manufacturing .
Due to its nature as an impurity, specific reaction pathways may vary depending on the conditions under which it is synthesized or processed.
The synthesis of Solifenacin Succinate EP Impurity G typically occurs during the production of solifenacin. Common methods include:
The specific synthetic routes can vary based on the manufacturer and the intended purity levels required for pharmaceutical applications .
Solifenacin Succinate EP Impurity G primarily serves as a reference standard in pharmaceutical research and quality control laboratories. Its applications include:
Due to its classification as an impurity, it does not have therapeutic applications on its own but plays a critical role in ensuring the safety and efficacy of solifenacin-based medications.
Interaction studies involving Solifenacin Succinate EP Impurity G are essential for understanding its behavior in biological systems. Potential interactions may include:
Such studies are crucial for determining any risks associated with impurities in pharmaceutical formulations .
Several compounds are structurally or functionally similar to Solifenacin Succinate EP Impurity G. Here’s a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Solifenacin | C23H26N2O2 | Primary drug for overactive bladder; anticholinergic |
Solifenacin Succinate | C27H32N2O6 | Active form; used therapeutically |
Solifenacin EP Impurity A | C23H26N2O2 | Another impurity; may have different biological effects |
Oxybutynin | C21H30N2O3 | Similar anticholinergic agent; used for similar indications |
Solifenacin Succinate EP Impurity G stands out due to its role as an impurity rather than a therapeutic agent, emphasizing the importance of purity in drug formulation and safety assessments .